![molecular formula C14H12ClN3O2S B3848620 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848620.png)
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as CT04, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the hydrazone family and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been shown to be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. In addition, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is its versatility. It can be easily synthesized using simple and inexpensive reagents, and its biological activities can be easily tested in vitro and in vivo. However, one of the limitations of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is its relatively low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One possible direction is the development of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. Finally, the development of more efficient synthesis methods for N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide may also be an area of future research.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is a promising chemical compound with a wide range of biological activities. Its synthesis method is simple and inexpensive, and its potential therapeutic applications are numerous. Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide and to develop more efficient synthesis methods.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. In addition, N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-7-10(15)4-5-12(9)17-13(19)14(20)18-16-8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBQVBPKRGXJHP-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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